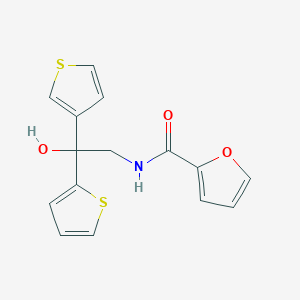

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a furan ring, two thiophene rings, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Intermediate: The initial step involves the formation of a key intermediate, such as a thiophene derivative, through reactions like halogenation or lithiation.

Coupling Reactions: The intermediate is then coupled with a furan derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like mCPBA (meta-Chloroperoxybenzoic acid).

Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using more efficient and recyclable catalysts.

Purification Techniques: Employing advanced purification methods like chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC, mCPBA.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide as non-peptidomimetic inhibitors of viral proteases, particularly against SARS-CoV-2. For instance, derivatives of furan-based compounds have shown promising inhibitory activities with IC50 values significantly lower than those of existing antiviral agents . The structural features of this compound may contribute to its ability to interact effectively with viral proteins, making it a candidate for further optimization in antiviral drug development.

1.2 Antimicrobial Properties

The compound's thiophene moieties are known to enhance antimicrobial activity. Research indicates that derivatives incorporating thiophenes exhibit significant fungicidal effects against various pathogens. For example, related compounds have demonstrated superior efficacy compared to commercial fungicides, suggesting that this compound could be a valuable lead in developing new antifungal agents .

Agricultural Applications

2.1 Fungicides

The application of this compound in agriculture is particularly noteworthy due to its potential as a fungicide. Studies have reported that thiophene-containing compounds display high levels of control against fungal pathogens at lower concentrations compared to traditional fungicides . This characteristic not only enhances efficacy but also reduces the environmental impact associated with higher chemical loads.

Material Science

3.1 Polymer Chemistry

In material science, compounds like this compound are being investigated for their ability to modify polymer properties. The incorporation of such functionalized thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Development

A study on furan-based compounds demonstrated that modifications could lead to significant improvements in antiviral potency against SARS-CoV-2. The research focused on the structure-activity relationship (SAR) to optimize the lead compound's effectiveness, indicating that similar approaches could be applied to this compound for enhanced antiviral properties .

Case Study 2: Agricultural Efficacy

Research conducted on thiophene derivatives revealed their potential as effective fungicides in agricultural settings. Trials showed that these compounds provided over 70% control efficacy against common fungal pathogens, outperforming traditional fungicides at significantly lower application rates . This suggests a promising avenue for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The hydroxyl and carboxamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide: Lacks the additional thiophene ring.

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide: Lacks the thiophene ring at the 2-position.

N-(2-hydroxyethyl)furan-2-carboxamide: Lacks both thiophene rings.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is unique due to the presence of both thiophene rings, which can significantly influence its chemical reactivity and biological activity. This dual thiophene structure may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

Activité Biologique

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide, a compound with the CAS number 1251577-29-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3S2, with a molecular weight of 310.4 g/mol. The compound features a furan ring and thiophene groups, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives with furan rings have shown significant inhibition against SARS-CoV-2 main protease (Mpro), a critical target in COVID-19 treatment. One such compound demonstrated an IC50 value of 1.55 µM, indicating potent antiviral activity .

Antimicrobial Properties

Research has indicated that compounds containing thiophene moieties exhibit antimicrobial properties. A study on related compounds showed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This suggests that this compound may also possess similar antimicrobial capabilities.

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis was conducted to understand how modifications in the compound's structure affect its biological activity. The presence of the thiourea linker in certain derivatives was found to be crucial for maintaining inhibitory potency against Mpro. Removing or replacing this linker resulted in a significant loss of activity .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of potential therapeutic agents. In vitro studies showed that several derivatives of furan-containing compounds exhibited low cytotoxicity, with CC50 values exceeding 100 µM in various cell lines, including Vero and MDCK cells . This suggests that this compound may be a promising candidate for further development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O3S2 |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 1251577-29-3 |

| Antiviral IC50 | 1.55 µM (similar compounds) |

| Antimicrobial IC50 | 1.35 - 2.18 µM (related compounds) |

| Cytotoxicity CC50 | >100 µM |

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(12-3-1-6-19-12)16-10-15(18,11-5-8-20-9-11)13-4-2-7-21-13/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVVINJWQYHDJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.